2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile
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Overview
Description
2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile is a chemical compound with the molecular formula C10H5N3O4 It is characterized by the presence of a nitro group, a dioxoisoindole moiety, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile typically involves the reaction of phthalimide derivatives with nitriles under specific conditions. One common method includes the nitration of phthalimide to introduce the nitro group, followed by the reaction with acetonitrile in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted acetonitrile compounds.
Scientific Research Applications
2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxoisoindole moiety may also play a role in binding to specific targets, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid: Similar structure with an acetic acid group instead of acetonitrile.
2-(1,3-Dioxoisoindolin-2-yl)acetonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetic acid: Contains an oxyacetic acid group, offering different reactivity and applications
Uniqueness
2-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile is unique due to the presence of both a nitro group and an acetonitrile group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.
Properties
IUPAC Name |
2-(4-nitro-1,3-dioxoisoindol-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O4/c11-4-5-12-9(14)6-2-1-3-7(13(16)17)8(6)10(12)15/h1-3H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJHJGMBZFYVTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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